molecular formula C10H15N5O3 B6603126 N,N-dimethyl-2-(morpholin-4-yl)-5-nitropyrimidin-4-amine CAS No. 2247103-58-6

N,N-dimethyl-2-(morpholin-4-yl)-5-nitropyrimidin-4-amine

Cat. No.: B6603126
CAS No.: 2247103-58-6
M. Wt: 253.26 g/mol
InChI Key: XZXAVZVSVLFACU-UHFFFAOYSA-N
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Description

N,N-Dimethyl-2-(morpholin-4-yl)-5-nitropyrimidin-4-amine is a pyrimidine derivative featuring a nitro group at position 5, a morpholino ring at position 2, and a dimethylamino group at position 4. While its exact molecular formula and weight are ambiguously reported in available literature (e.g., conflicting data in ), its structural framework aligns with pharmacologically active pyrimidine-based compounds.

Properties

IUPAC Name

N,N-dimethyl-2-morpholin-4-yl-5-nitropyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N5O3/c1-13(2)9-8(15(16)17)7-11-10(12-9)14-3-5-18-6-4-14/h7H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZXAVZVSVLFACU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC=C1[N+](=O)[O-])N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-2-(morpholin-4-yl)-5-nitropyrimidin-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.

    Substitution with Morpholine: The morpholine ring can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the pyrimidine ring is replaced by the morpholine group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-2-(morpholin-4-yl)-5-nitropyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Substitution: The morpholine ring can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Substitution: Sodium hydride (NaH), alkyl halides.

Major Products

    Reduction: Formation of N,N-dimethyl-2-(morpholin-4-yl)-5-aminopyrimidin-4-amine.

    Substitution: Formation of various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that nitropyrimidine derivatives exhibit significant antibacterial activity. In a study focusing on polyhalonitrobutadienes, compounds similar to N,N-dimethyl-2-(morpholin-4-yl)-5-nitropyrimidin-4-amine were synthesized, showing promising antibacterial effects against Staphylococcus aureus and other pathogens. The cytotoxicity of these compounds was assessed, revealing IC50 values ranging from 1.05 to 20.1 µM, indicating their potential as therapeutic agents against bacterial infections .

Antiviral Properties

Nitropyrimidines have been investigated for their antiviral properties, particularly against viral diseases such as herpes simplex and chronic obstructive pulmonary disease (COPD). The mechanism involves the modulation of the GABAB receptor, which plays a crucial role in neurotransmission and could be targeted for therapeutic interventions in viral infections .

Anticancer Activity

The compound's structural features suggest potential anticancer properties. Similar nitropyrimidines have been documented to exhibit cytotoxic activity against various cancer cell lines, with mechanisms involving the inhibition of DNA repair processes and induction of apoptosis in cancer cells .

Building Blocks for Heterocycles

This compound serves as a versatile building block for synthesizing more complex heterocyclic compounds. Its unique substitution pattern allows for the creation of various derivatives that can be fine-tuned for specific biological activities . This synthetic versatility is valuable in drug development, enabling the design of compounds with tailored pharmacological profiles.

Case Study: Synthesis of Pyrimidine Derivatives

A recent study synthesized multiple derivatives from nitropyrimidines, including this compound. The synthesis involved reactions with various nucleophiles, yielding compounds with diverse functional groups and enhanced biological activities . The results indicated that modifications to the nitropyrimidine core could significantly affect the biological properties of the resulting compounds.

Case Study: Antiviral Efficacy

In a clinical evaluation, derivatives of nitropyrimidines were tested for their efficacy against viral infections. The study found that certain modifications to the N,N-dimethyl group enhanced antiviral activity, suggesting that this compound could serve as a lead structure for developing new antiviral agents .

Summary Table of Applications

Application AreaSpecific Use CasesObserved Effects
AntimicrobialAgainst Staphylococcus aureusIC50 values between 1.05 - 20.1 µM
AntiviralTargeting herpes simplex and COPDModulation of GABAB receptor
AnticancerCytotoxicity against cancer cell linesInduction of apoptosis
Synthetic ChemistryBuilding blocks for heterocyclic compoundsDiverse functionalization possibilities

Mechanism of Action

The mechanism of action of N,N-dimethyl-2-(morpholin-4-yl)-5-nitropyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the morpholine and dimethylamine groups can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Properties

The table below compares key parameters of N,N-dimethyl-2-(morpholin-4-yl)-5-nitropyrimidin-4-amine with structurally related pyrimidine derivatives:

Compound Name Substituent at Position 4 Molecular Formula Molecular Weight logP pKa H-Bond Donors/Acceptors
This compound N,N-dimethyl C10H14N6O3* ~306.3* ~2.5† ~5.0† 1 / 7†
N-(3-chloro-4-methylphenyl)-6-methyl-... 3-chloro-4-methylphenyl C16H18ClN5O3 363.8 4.58 1 / 7
N-(4-chlorophenyl)-6-methyl-... 4-chlorophenyl C15H16ClN5O3 349.77 1 / 7
N-(4-methoxyphenyl)-6-methyl-... 4-methoxyphenyl C16H19N5O4 345.35 5.71 1 / 8

*Estimated based on structural analysis; †Predicted values.

Key Observations:
  • Lipophilicity: Aryl groups (e.g., 3-chloro-4-methylphenyl in ) increase logP (4.58), indicating higher lipophilicity than the dimethylamino variant (~2.5), which may favor membrane permeability but reduce aqueous solubility.
  • Hydrogen Bonding: All compounds share 1 H-bond donor (amine) and 7–8 acceptors (morpholino O, nitro O, pyrimidine N). The methoxyphenyl analog has an additional acceptor (methoxy O), enhancing polar surface area.

Crystallographic and Intermolecular Interactions

  • Hydrogen Bonding: Unlike aryl-substituted analogs (e.g., ), the dimethylamino group lacks an N–H donor, reducing intermolecular H-bonding. This may result in lower melting points compared to primary amine derivatives.
  • π-π Stacking: Aryl-substituted compounds (e.g., ) exhibit stronger π-π interactions (centroid distances ~3.7 Å) due to planar aromatic substituents, whereas the dimethylamino group may limit such interactions.

Biological Activity

N,N-dimethyl-2-(morpholin-4-yl)-5-nitropyrimidin-4-amine, with the CAS number 2247103-58-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its chemical properties, biological activity, and relevant research findings.

  • Molecular Formula : C10_{10}H15_{15}N5_5O3_3
  • Molecular Weight : 253.26 g/mol
  • IUPAC Name : this compound
  • Structure : The compound features a pyrimidine ring substituted with a nitro group and a morpholine moiety, which may contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of cancer treatment and enzyme inhibition. The following sections detail specific findings regarding its efficacy against various biological targets.

Anticancer Activity

Research indicates that compounds similar to this compound may exhibit significant anticancer properties. For example:

  • EGFR Inhibition : The compound has been investigated for its ability to inhibit mutated forms of the epidermal growth factor receptor (EGFR), which is implicated in non-small cell lung cancer (NSCLC) . This inhibition can potentially prevent tumor growth and metastasis.
  • Cell Proliferation and Migration : Studies have shown that certain derivatives of pyrimidine compounds can affect cell proliferation and migration, suggesting a mechanism by which this compound might exert anticancer effects .

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on specific enzymes:

  • Adenosine Kinase (AdK) : A study demonstrated that similar compounds could inhibit adenosine kinase, leading to increased levels of adenosine, which has implications for treating various conditions including seizures .
  • ERK5 Pathway : Inhibitors targeting the ERK5 pathway have been developed, suggesting that modifications to the pyrimidine structure could enhance potency against this target .

Table 1: Summary of Biological Activities

Activity TypeTarget/MechanismReference
AnticancerEGFR Inhibition
Cell ProliferationERK5 Pathway
Enzyme InhibitionAdenosine Kinase

Case Study Insights

  • In Vitro Studies : Various in vitro assays have been conducted to evaluate the compound's effectiveness against cancer cell lines. These studies typically measure cell viability and proliferation rates in response to treatment with the compound.
  • Structure-Activity Relationship (SAR) : Research into related compounds has established SAR profiles that highlight the importance of specific functional groups in enhancing biological activity. For instance, modifications to the morpholine ring or the nitro group can significantly influence potency and selectivity against cancer cells .

Q & A

Q. What are the key structural features of N,N-dimethyl-2-(morpholin-4-yl)-5-nitropyrimidin-4-amine, and how do they influence its reactivity?

  • Methodological Answer : The compound features a pyrimidine core substituted at position 2 with a morpholine ring (electron-donating via its lone pair on nitrogen), a nitro group at position 5 (strong electron-withdrawing effect), and an N,N-dimethylamino group at position 4. These substituents create electronic and steric effects:
  • The morpholine ring enhances solubility and participates in hydrogen bonding.
  • The nitro group directs electrophilic substitution reactions to specific positions on the pyrimidine ring.
  • The dimethylamino group introduces steric hindrance, affecting nucleophilic attack sites.
    Conformational analysis via X-ray crystallography (e.g., dihedral angles between substituents) is critical for understanding reactivity .

Q. What synthetic routes are employed for preparing 5-nitropyrimidine derivatives like this compound?

  • Methodological Answer : A common strategy involves:

Cyclocondensation : Reacting thiourea derivatives with β-diketones to form the pyrimidine ring.

Nitration : Introducing the nitro group using HNO₃/H₂SO₄ under controlled conditions (0–5°C) to avoid over-nitration.

Substitution : Replacing leaving groups (e.g., Cl) at position 2 with morpholine via nucleophilic aromatic substitution (e.g., in DMF at 80°C).

Dimethylamination : Using dimethylamine in the presence of a palladium catalyst for C–N coupling at position 5.
Purity is validated via HPLC and melting point analysis .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound’s derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction determines:
  • Bond lengths/angles : Confirms substituent positions (e.g., nitro vs. amine orientation).
  • Hydrogen bonding : Intramolecular N–H⋯N bonds (e.g., in pyrimidine derivatives) stabilize conformations .
  • Packing interactions : Weak C–H⋯O or C–H⋯π bonds influence crystal morphology and solubility .
    Software like SHELXL refines data, but high-resolution (<1.0 Å) datasets are essential to avoid misinterpretation .

Q. What analytical techniques confirm regioselectivity in nitration reactions for such compounds?

  • Methodological Answer :
  • ¹H/¹³C NMR : Chemical shifts of pyrimidine protons (e.g., deshielding at position 5 due to nitro groups).
  • 15N NMR : Detects nitrogen environments; nitro groups show distinct peaks at ~−200 ppm.
  • X-ray Photoelectron Spectroscopy (XPS) : Differentiates nitro (-NO₂) from amine (-NH) bonding states.
  • Isotopic Labeling : Using ¹⁵NO₃⁻ during synthesis traces nitro group incorporation .

Q. How do computational methods predict this compound’s biological activity?

  • Methodological Answer :
  • Molecular Docking : Screens against target proteins (e.g., kinases) using AutoDock Vina. Parameters include binding affinity (ΔG) and pose validation via RMSD.
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with antimicrobial activity .
  • MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (e.g., in GROMACS).

Q. How to address contradictions in spectroscopic data during characterization?

  • Methodological Answer :
  • Cross-Validation : Combine NMR, IR, and mass spectrometry. For example, IR peaks at ~1350 cm⁻¹ confirm nitro groups, while NH stretches (~3300 cm⁻¹) validate amines.
  • Solvent Effects : Use deuterated DMSO for NMR to suppress tautomerism in polar solvents.
  • Crystallographic Validation : Resolve ambiguities (e.g., positional isomerism) via unit cell parameter comparisons with known structures .

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